3-Methylpentanal

Description

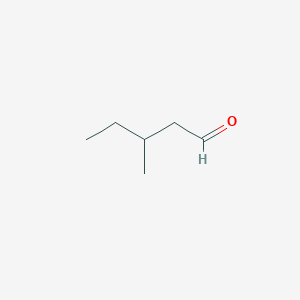

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWJGLQYQJGEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871249 | |

| Record name | 3-Methylvaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15877-57-3 | |

| Record name | 3-Methylpentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15877-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylvaleraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015877573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLPENTANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylvaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylvaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylpentanal: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanal, an aliphatic aldehyde, serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its utility is most pronounced in the fragrance and flavor industries, where its characteristic odor profile is leveraged, and it holds potential as a building block in the synthesis of more complex molecules for pharmaceutical applications.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of this compound, intended for professionals in research and development.

Chemical Structure and Identification

This compound is a branched-chain aldehyde with the molecular formula C₆H₁₂O.[3] The structure features a pentanal backbone with a methyl group located at the third carbon position.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methylvaleraldehyde, 3-Ethylbutanal |

| CAS Number | 15877-57-3 |

| Molecular Formula | C₆H₁₂O |

| SMILES | CCC(C)CC=O |

| InChI | InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3 |

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] A summary of its key quantitative physicochemical properties is presented below.

| Property | Value |

| Molecular Weight | 100.16 g/mol |

| Density | 0.799 - 0.8079 g/cm³ |

| Boiling Point | 117.63 - 123 °C at 760 mmHg |

| Melting Point | -72.5 °C to -66 °C (estimated)[2] |

| Flash Point | 17.8 °C |

| Solubility | Soluble in organic solvents, with limited solubility in water.[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-methyl-1-pentanol.[4] Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is a mild oxidizing agent that can convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[5][6]

General Protocol for Oxidation of 3-Methyl-1-pentanol to this compound using PCC:

-

Reagent Preparation: In a fume hood, suspend pyridinium chlorochromate (PCC) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂). The use of an inert support like Celite can aid in the work-up process.[5]

-

Reaction: To the stirred suspension of PCC, add a solution of 3-methyl-1-pentanol in dichloromethane dropwise at room temperature. The reaction is typically exothermic and should be monitored.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then washed with a mild basic solution (e.g., sodium bicarbonate) and brine.

-

Purification: The crude this compound can be purified by fractional distillation to yield the pure product.[7]

References

3-Methylpentanal CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 15877-57-3[1]

Molecular Formula: C₆H₁₂O[1]

Introduction

3-Methylpentanal is an organic compound classified as a branched-chain aliphatic aldehyde.[1] Its structure consists of a five-carbon pentane backbone with a methyl group at the third carbon and a terminal aldehyde functional group. This structure imparts specific chemical reactivity and physical properties that make it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and fragrance industries.[2] In the pharmaceutical sector, the presence of the aldehyde group and the specific methyl branching allows for the precise construction of complex organic molecules, serving as a precursor for active pharmaceutical ingredients (APIs).[2] Its characteristic pleasant odor also leads to its use in the formulation of fragrances and flavors.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 100.16 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, characteristic | [1] |

| Boiling Point | 117.63 °C (estimate) | [4] |

| Melting Point | -72.5 °C (estimate) | [4] |

| Density | 0.8079 g/cm³ (estimate) | [4] |

| Flash Point | 17.8 °C | [4] |

| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |

| Refractive Index | 1.4085 (estimate) | [4] |

| InChI Key | YJWJGLQYQJGEEP-UHFFFAOYSA-N | [1] |

| SMILES | CCC(C)CC=O | [1] |

Synthesis and Reactions

This compound is a versatile chemical intermediate that can be synthesized through various methods and participates in a range of chemical reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-methyl-1-pentanol. Another industrially significant route is the hydroformylation of alkenes.

This compound can be prepared by the oxidation of isoamyl alcohol (3-methyl-1-butanol) using a suitable oxidizing agent, such as an acidic solution of potassium permanganate.[4]

Reaction Scheme:

The hydroformylation of 2-pentene offers a direct route to this compound, alongside its isomer n-hexanal. The regioselectivity can be influenced by the choice of catalyst and reaction conditions. Rhodium-based catalysts with phosphine ligands are often employed to favor the branched aldehyde.[5]

Experimental Protocol:

-

Catalyst Preparation: In a clean, dry Schlenk flask under an inert atmosphere, dicarbonylacetylacetonatorhodium(I) and a suitable phosphine ligand (e.g., triphenylphosphine) are dissolved in anhydrous, degassed toluene. The mixture is stirred at room temperature for 30 minutes to form the active rhodium-phosphine complex catalyst solution.

-

Reactor Charging: The prepared catalyst solution is transferred to a high-pressure reactor under an inert atmosphere.

-

Reactant Introduction: A known amount of 2-pentene is introduced into the sealed reactor.

-

Reaction Execution: The reactor is pressurized with a 1:1 mixture of hydrogen (H₂) and carbon monoxide (CO) gas to the desired pressure (e.g., 20-100 atm). The reaction mixture is then heated to the target temperature (e.g., 80-120 °C) and stirred.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC). Upon completion, the reactor is cooled, and the excess pressure is carefully released. The product mixture is then purified by distillation.

Key Reactions of this compound

The aldehyde functional group in this compound is the primary site of its chemical reactivity, readily undergoing reduction, oxidation, and nucleophilic addition reactions.

This compound can be selectively reduced to the corresponding primary alcohol, 3-methyl-1-pentanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1 equivalent) in tetrahydrofuran (THF) or methanol (MeOH) in a round-bottom flask, sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 4 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of aqueous ammonium chloride (NH₄Cl) or 1N hydrochloric acid (HCl) at 0 °C, followed by stirring for 2 hours.

-

Extraction and Purification: The resulting mixture is extracted with dichloromethane (DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield 3-methyl-1-pentanol.[6]

Applications in Drug Development and Fragrance Synthesis

This compound's unique structure makes it a valuable building block in both the pharmaceutical and fragrance industries.

Pharmaceutical Intermediate

The aldehyde functionality and the defined stereocenter (in chiral synthesis) of this compound make it an attractive starting material for the synthesis of more complex molecules with potential biological activity. It can be converted into various drug precursors through reactions such as aldol condensations, Wittig reactions, and reductive aminations, allowing for the elongation of the carbon chain and the introduction of new functional groups.[2]

Fragrance and Flavor Synthesis

In the fragrance industry, this compound itself contributes to certain scent profiles. More importantly, it serves as a precursor to other fragrance compounds. For instance, its reduction product, 3-methyl-1-pentanol, and its oxidation product, 3-methylpentanoic acid, can be esterified to produce a variety of esters with fruity and floral notes.

Analytical Workflow

The analysis of this compound, particularly in complex mixtures such as fragrance formulations, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for GC-MS Analysis:

-

Sample Preparation: The sample containing this compound is diluted in a suitable solvent (e.g., ethanol). For trace analysis, headspace sampling may be employed, where the volatile components in the vapor phase above the sample are collected.

-

GC Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to a spectral library for identification.

-

Quantification: The abundance of this compound in the sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from standards of known concentration.

Conclusion

This compound is a significant C6 aldehyde with diverse applications stemming from its specific molecular structure. Its role as a versatile intermediate in the synthesis of pharmaceuticals and fragrances underscores its importance in industrial and research settings. The synthetic and analytical protocols outlined in this guide provide a foundation for its effective utilization and characterization. Further research into novel catalytic systems for its synthesis and its application in asymmetric synthesis could expand its utility in the development of new chemical entities.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of 3-Methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanal, a branched-chain aldehyde, is a volatile organic compound that contributes to the characteristic aroma profiles of a variety of fermented and heat-processed foods and beverages. Its presence is primarily a result of microbial metabolism, specifically the degradation of amino acids through the Ehrlich pathway. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and detailed experimental protocols for its extraction and quantification from various matrices. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating flavor chemistry, microbial metabolism, and food science.

Natural Occurrence and Sources

This compound is a key aroma compound found in a range of food products, where it imparts malty, fruity, and cocoa-like notes. Its natural occurrence is predominantly linked to fermentation and aging processes in dairy products, alcoholic beverages, and cured meats.

Table 1: Quantitative Data on the Occurrence of this compound and Related Aldehydes in Various Food Products

| Food Product | Compound | Concentration Range (µg/kg or µg/L) | Reference(s) |

| Cheddar Cheese | 3-Methylbutanal | 150 - 300 | [1][2] |

| Cheddar Cheese | 2-Methylbutanal | 175 - 325 | [1] |

| Cheddar Cheese | 2-Methylpropanal | 150 - 350 | [1] |

| Beer | Phenylacetaldehyde | 0.015 - 50 | [3] |

| Beer | Hexanal | 0.0009 - 10 | [3] |

| Beer | Furfural | 0.52 - 1000 | [3] |

| Cooked Beef | MeIQx (a heterocyclic amine) | up to 8.2 ng/g | [4] |

| Cooked Beef | PhIP (a heterocyclic amine) | 1.9 - 30 ng/g | [4] |

| Lambic Beer | Various Aldehydes | Not specified | [5] |

Note: Specific quantitative data for this compound is often reported in conjunction with its isomers (e.g., 3-methylbutanal) or as part of a broader class of aldehydes. The data for related aldehydes and other volatile compounds are provided for context.

Biosynthesis of this compound: The Ehrlich Pathway

The primary mechanism for the formation of this compound in natural systems is the Ehrlich pathway, a catabolic route for branched-chain amino acids. In this pathway, the amino acid L-isoleucine is converted to this compound through a series of enzymatic reactions.

The key steps in the Ehrlich pathway for the formation of this compound are:

-

Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvaleric acid, by a transaminase enzyme.

-

Decarboxylation: The α-keto acid is then decarboxylated by a decarboxylase to form this compound.

-

Reduction (optional): this compound can be further reduced by an alcohol dehydrogenase to form 3-methylpentanol.[6]

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds such as this compound from complex food matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for this purpose.

General Experimental Workflow

The following diagram illustrates the general workflow for the analysis of volatile compounds from food samples.

Detailed Protocol for Cheese Samples

This protocol is adapted from methodologies for the analysis of volatile compounds in cheese.[7][8][9][10]

-

Sample Preparation:

-

Grate a representative portion of the cheese sample (e.g., 20 g) into a headspace vial (e.g., 60 mL).[8]

-

Seal the vial with a polytetrafluoroethylene (PTFE)/silicone septum.

-

-

HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds in cheese.[7]

-

Fiber Conditioning: Condition the SPME fiber in the GC injector at 270 °C for 60 minutes prior to first use or as recommended by the manufacturer.[8]

-

Equilibration: Place the sealed vial in a water bath or heating block and allow the sample to equilibrate at a specific temperature (e.g., 45 °C) for a set time (e.g., 20 minutes).[8][10]

-

Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 40 minutes) at the equilibration temperature.[8][10]

-

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption of the analytes (e.g., at 250 °C for a specified time).[8]

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., VF-5ms, 60 m x 0.25 mm x 0.25 µm), is suitable for separating aldehydes and other volatile flavor compounds.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

-

Oven Temperature Program: Start at an initial temperature (e.g., 40 °C) and hold for a period (e.g., 10 minutes), then ramp up to a final temperature (e.g., 240 °C) at a specific rate (e.g., 5 °C/min) and hold for a final period (e.g., 11 minutes).[8]

-

-

Mass Spectrometer (MS) Conditions:

-

Detailed Protocol for Beer Samples

This protocol is based on established methods for the analysis of volatile compounds in beer.[1][2][3][5][11][12]

-

Sample Preparation:

-

Degas the beer sample by sonication or repeated pouring between two beakers.

-

Transfer a specific volume of the degassed beer (e.g., 2 mL) into a headspace vial.[3]

-

For enhanced extraction of certain compounds, the addition of NaCl to the sample may be considered.

-

-

HS-SPME Procedure:

-

Fiber Selection: A PDMS/DVB fiber is often effective for the extraction of aldehydes and other key aroma compounds in beer.[3]

-

On-fiber Derivatization (Optional but recommended for aldehydes): To improve the stability and chromatographic behavior of aldehydes, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. This involves first exposing the fiber to the headspace of a PFBHA solution before exposing it to the beer sample headspace.[3]

-

Equilibration and Extraction: Agitate the sealed vial at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) with the SPME fiber exposed to the headspace.[3]

-

-

GC-MS Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet.

-

Gas Chromatograph (GC) Conditions:

-

Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often used.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A suitable temperature program should be optimized to achieve good separation of the target analytes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted quantification.

-

-

Detailed Protocol for Meat Samples

This protocol is a synthesis of methods used for the analysis of volatile compounds in cooked meat.[4][13][14][15][16]

-

Sample Preparation:

-

Cook the meat sample under controlled conditions (e.g., roasting, grilling) to a specific internal temperature.

-

Homogenize a known weight of the cooked meat sample (e.g., 2.5 g) with a salt solution (e.g., 5 mL of 25% NaCl) to aid in the release of volatile compounds.[15]

-

Transfer the homogenate to a headspace vial.

-

Add an internal standard if quantitative analysis is required.

-

-

HS-SPME Procedure:

-

Fiber Selection: A DVB/CAR/PDMS fiber is generally effective for the broad range of volatile compounds found in meat.[13][15]

-

Equilibration and Extraction: Incubate the sealed vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration, followed by exposure of the SPME fiber to the headspace for a defined extraction period (e.g., 45 minutes).

-

-

GC-MS Analysis:

-

Desorption: Thermally desorb the analytes in the GC inlet (e.g., at 250 °C).

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar (e.g., WAX-type) or mid-polar column is suitable.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A programmed temperature gradient is necessary to separate the wide range of volatile compounds present in meat.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Mass Scan Range: A typical range would be m/z 35-350.

-

-

Conclusion

This compound is a significant contributor to the flavor profiles of many important food products. Its formation is intrinsically linked to microbial amino acid metabolism via the Ehrlich pathway. The analytical methods detailed in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for the identification and quantification of this compound and other volatile compounds. This technical guide serves as a foundational resource for professionals in food science, flavor chemistry, and related fields, enabling further research into the complex interplay of microbial activity, food processing, and sensory perception.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. Discrimination and quantification of volatile compounds in beer by FTIR combined with machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Heterocyclic amine content in beef cooked by different methods to varying degrees of doneness and gravy made from meat drippings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. brainly.com [brainly.com]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chirality and Stereoisomers of 3-Methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanal is a chiral aldehyde containing a stereocenter at the third carbon of its pentanal backbone. This chirality gives rise to two non-superimposable mirror-image enantiomers: (R)-3-methylpentanal and (S)-3-methylpentanal. The distinct three-dimensional arrangement of these stereoisomers can lead to different biological and pharmacological properties, a critical consideration in drug development and other fields where stereospecific interactions are paramount. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, separation, and characterization. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers.

Introduction to the Chirality of this compound

This compound possesses a single chiral center at the C3 carbon atom, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a propyl aldehyde group. This structural feature results in the existence of two enantiomers, (R)- and (S)-3-methylpentanal.

The differing spatial arrangements of the substituents around the chiral center can lead to distinct interactions with other chiral molecules, such as biological receptors and enzymes. This is of particular importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with one specific enantiomer, while the other may be inactive or even cause adverse effects.

Synthesis of this compound Stereoisomers

The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: asymmetric synthesis, which aims to create a specific enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Conceptual Experimental Protocol: Asymmetric Organocatalytic Synthesis

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting α,β-unsaturated aldehyde (e.g., pent-2-enal) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

-

Catalyst Addition: Add a chiral organocatalyst (e.g., a diarylprolinol silyl ether) and a suitable acid co-catalyst (e.g., benzoic acid) to the reaction mixture.

-

Nucleophile Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the nucleophile (e.g., a Grignard reagent like methylmagnesium bromide) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Characterization: The enantiomeric excess (ee) of the product should be determined using chiral GC or HPLC.

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by various methods, with chiral chromatography being one of the most effective.

Experimental Protocol: Chiral Gas Chromatography (GC) Separation

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Stationary Phase (CSP): A commonly used CSP for the separation of chiral aldehydes is a derivatized cyclodextrin-based column (e.g., β-cyclodextrin).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program:

-

Initial oven temperature: 40-60 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 2-5 °C/min to a final temperature of 180-200 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Injector and Detector Temperatures: Typically set at 250 °C.

-

Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of racemic this compound in a suitable solvent (e.g., hexane).

-

Data Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The peak areas can be used to determine the enantiomeric composition of the sample.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound have identical physical properties in a non-chiral environment, such as boiling point, density, and refractive index. However, they exhibit opposite optical activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 123-124 °C |

| Density | 0.825 g/mL |

| Specific Rotation [α]D | |

| (R)-3-methylpentanal | Data not available in cited literature |

| (S)-3-methylpentanal | Data not available in cited literature |

Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature of the measurement and would need to be determined experimentally.

Spectroscopic Data

The mass spectra and NMR spectra of the individual enantiomers are expected to be identical. However, NMR spectroscopy using chiral shift reagents can be employed to distinguish between enantiomers.

Table 2: Spectroscopic Data for Racemic this compound

| Technique | Key Signals/Fragments |

| Mass Spectrometry (EI) | m/z (% intensity): 100 (M+), 85, 71, 57, 43, 29 |

| ¹H NMR (CDCl₃, ppm) | δ 9.77 (t, 1H, CHO), 2.42 (m, 2H, CH₂CHO), 1.95 (m, 1H, CH), 1.40 (m, 2H, CH₂CH₃), 0.92 (d, 3H, CHCH₃), 0.88 (t, 3H, CH₂CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 202.8 (CHO), 51.5 (CH₂CHO), 36.4 (CH), 29.3 (CH₂CH₃), 19.5 (CHCH₃), 11.5 (CH₂CH₃) |

Relevance in Drug Development and Other Industries

The stereochemistry of molecules is a critical factor in the pharmaceutical industry. The "chiral switch," the development of single-enantiomer drugs from existing racemates, has become a common strategy to improve therapeutic efficacy and reduce side effects. The biological activity of a drug is often dependent on the precise three-dimensional fit between the drug molecule and its target receptor or enzyme. Therefore, the ability to synthesize and analyze specific stereoisomers of chiral molecules like this compound is essential for the development of new and improved therapeutic agents.

Beyond pharmaceuticals, the distinct sensory properties of enantiomers are important in the flavor and fragrance industry. For many chiral compounds, one enantiomer may have a desirable aroma, while the other may be odorless or have an unpleasant scent.

Conclusion

This technical guide has provided a detailed overview of the chirality and stereoisomers of this compound. The presence of a single stereocenter gives rise to two enantiomers with distinct three-dimensional structures. While specific experimental data for the enantioselective synthesis and characterization of this compound are limited in publicly available literature, this guide has outlined general, adaptable protocols for their preparation and analysis. The principles and techniques described herein are fundamental for researchers and professionals working in fields where stereochemistry plays a crucial role, particularly in drug discovery and development. Further research into the specific synthesis and biological activity of the individual enantiomers of this compound would be a valuable contribution to the field.

Olfactory Perception of 3-Methylpentanal Enantiomers: A Technical Guide

Introduction: The stereochemistry of a volatile molecule can dramatically influence its perceived odor, a phenomenon of critical importance in the fields of flavor chemistry, fragrance development, and pharmacology. The human olfactory system is a remarkably sensitive and selective apparatus, capable of distinguishing between enantiomers—chiral molecules that are non-superimposable mirror images of each other. This guide provides an in-depth examination of the distinct odor profiles of the (R)- and (S)-enantiomers of 3-Methylpentanal, supported by quantitative data, detailed experimental methodologies, and conceptual diagrams of the analytical workflow and underlying biological signaling principles.

Data Presentation: Odor Profile of (R)- and (S)-3-Methylpentanal

The sensory characteristics of the two enantiomers of this compound are strikingly different, underscoring the high degree of stereoselectivity in olfactory perception. The (S)-enantiomer is a potent odorant with a distinct profile, whereas the (R)-enantiomer is significantly less active olfactorily.

| Enantiomer | Odor Descriptors | Odor Threshold (in air) | Source |

| (S)-3-Methylpentanal | Intensive green, fresh; sweet and faintly fruity at high concentrations; slightly pungent at low concentrations. | 0.03 ppm | [1] |

| (R)-3-Methylpentanal | No fragrance impression. | > 2.5 ppm | [1] |

Experimental Protocols

While the precise, step-by-step protocols from the original cited study are not fully detailed in the available literature, it is possible to construct a comprehensive methodology based on established techniques in flavor and fragrance analysis for chiral compounds. These methods include chiral gas chromatography-olfactometry (GC-O) for separation and sensory characterization, and dynamic olfactometry for threshold determination.

Protocol 1: Chiral Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for analyzing the aroma of individual enantiomers within a mixture. It combines the high-resolution separation power of gas chromatography with the sensitivity of the human nose as a detector.

1. Objective: To separate the (R)- and (S)-enantiomers of this compound and to determine the specific odor characteristics of each.

2. Instrumentation:

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Chiral Capillary Column: A column with a chiral stationary phase, typically based on derivatized cyclodextrins, is essential for separating the enantiomers.

-

Effluent Splitter: To simultaneously direct the column eluent to both the FID and the ODP.

-

Humidifier: To add moisture to the carrier gas directed to the ODP to prevent nasal dehydration of the assessor.

3. Procedure:

-

Sample Preparation: A solution of racemic this compound is prepared in a high-purity, odorless solvent (e.g., diethyl ether).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

GC Conditions: An appropriate temperature program is established to ensure the separation of the enantiomers. For example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C). Helium is typically used as the carrier gas.

-

Olfactometry: A trained sensory panelist (or panel) sniffs the effluent from the ODP. The panelist records the retention time and provides a detailed description of any perceived odor.

-

Data Analysis: The retention times of the odor events are matched with the peaks on the FID chromatogram to identify which enantiomer is responsible for which odor.

Protocol 2: Odor Threshold Determination

The odor detection threshold is the minimum concentration of a substance that can be detected by 50% of a sensory panel. The forced-choice ascending concentration series method is a standard and robust procedure.

1. Objective: To determine the lowest concentration at which the (R)- and (S)-enantiomers of this compound can be detected in air.

2. Instrumentation & Materials:

-

Dynamic Dilution Olfactometer: An instrument that can precisely dilute the odorant vapor with odorless, carbon-filtered air at various ratios.

-

Sensory Panel: A group of 8-12 trained assessors, screened for their olfactory acuity.

-

Sample Presentation: The olfactometer presents stimuli to the panelists via sniffing ports or masks.

3. Procedure:

-

Sample Preparation: A stock solution of each pure enantiomer is prepared and used to generate a vapor of a known concentration.

-

Presentation Method (3-Alternative Forced-Choice - 3-AFC): At each dilution level, three samples are presented to the panelist: two are blanks (odorless air) and one contains the diluted odorant. The panelist must choose which of the three ports contains the odor, even if they must guess.

-

Ascending Concentration Series: The test begins with a very high dilution (low concentration) that is expected to be below the detection threshold. The concentration is gradually increased in discrete steps.

-

Threshold Calculation: The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration they could not detect and the first concentration they could correctly detect. The group's threshold is the geometric mean of the individual thresholds. This value represents the concentration at which 50% of the panel can detect the substance.[2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for analyzing chiral odorants and the conceptual basis for their perception.

Caption: Workflow for Chiral GC-Olfactometry Analysis.

Caption: Conceptual Diagram of Chiral Olfactory Recognition.

Discussion of Olfactory Signaling

The perception of odor begins when a volatile molecule, such as this compound, binds to an Olfactory Receptor (OR) located on the surface of olfactory sensory neurons in the nasal epithelium.[4] ORs are G-protein coupled receptors (GPCRs), and the interaction between an odorant and an OR is highly specific, akin to a lock and key.[4][5]

The distinct perception of the (R)- and (S)-enantiomers of this compound is a direct result of the chiral nature of the OR's binding pocket. Although the enantiomers have identical chemical formulas and connectivity, their three-dimensional shapes are different.

-

(S)-3-Methylpentanal: This enantiomer presumably has a shape that is complementary to the binding site of one or more specific ORs. This "good fit" allows for a stable interaction, leading to a conformational change in the receptor. This change activates an intracellular G-protein signaling cascade, which ultimately generates a strong nerve impulse sent to the brain, resulting in the perception of an "intensive green, fresh" odor.[1][4]

-

(R)-3-Methylpentanal: This enantiomer, being a mirror image, does not fit well into the same receptor's binding pocket. The "poor fit" results in a weak or non-existent interaction. Consequently, the receptor is not activated, the signaling cascade is not initiated, and no significant nerve impulse is generated. This leads to a very high odor threshold and a lack of a distinct fragrance impression.[1][5]

While the specific ORs that bind to this compound have not been identified, studies on other aldehydes, such as octanal, show that some receptors are highly specific to the aldehyde functional group.[1][2] It is the precise spatial arrangement of this functional group in relation to the rest of the molecule's carbon skeleton that dictates the differential binding and subsequent perception of its enantiomers.

References

- 1. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]

- 5. mdpi.com [mdpi.com]

Physical properties of 3-Methylpentanal: boiling point, density

An In-depth Technical Guide on the Physical Properties of 3-Methylpentanal

This technical guide provides a detailed overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling this compound.

Core Physical Properties of this compound

This compound is an organic compound classified as an aldehyde.[1] Its molecular formula is C6H12O.[1] Structurally, it consists of a five-carbon pentane chain with a methyl group on the third carbon and a terminal aldehyde group.[1] It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of pharmaceuticals and fragrances.[1][2]

Data Presentation

The boiling point and density of this compound have been reported in various chemical databases and publications. A summary of these values is presented below. It is important to note that some of these values are estimates, which can account for the observed variations.

| Physical Property | Reported Value | Source Description |

| Boiling Point | 123 °C at 760 mmHg | Chemical Supplier Data[3] |

| 117.63 °C | Estimated Value[4] | |

| 127.00 °C | Chemical Database[5] | |

| 121 °C | Chemical Supplier Data[2] | |

| Density | 0.799 g/cm³ | Chemical Supplier Data[3] |

| 0.8079 g/cm³ | Estimated Value[4] | |

| 0.8100 g/cm³ | Chemical Database[5] | |

| 0.913 g/cm³ at 22 °C | Chemical Supplier Data[2] |

Experimental Protocols

Detailed experimental procedures for the determination of boiling point and density are crucial for the accurate characterization of this compound. The following protocols are based on standard laboratory methods for organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an aldehyde like this compound, a standard distillation method is appropriate.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

Determination of Density

The density of a liquid can be determined using several methods. The OECD Guideline for the Testing of Chemicals, Test No. 109, outlines suitable methods such as the use of a hydrometer, an oscillating densitometer, or a pycnometer.[1][3][4][5][6] The pycnometer method is described below due to its high accuracy.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again to determine the mass of the this compound.

-

The process is repeated with a reference substance of known density (e.g., distilled water) to calibrate the volume of the pycnometer.

-

The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

Solubility of 3-Methylpentanal: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of 3-Methylpentanal in Water and Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (C₆H₁₂O) is a branched aldehyde with applications in the fragrance and flavor industries, as well as a potential intermediate in organic synthesis. A thorough understanding of its solubility in various solvents is critical for its application in chemical reactions, formulation development, and environmental fate assessment. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 121 °C |

| Density | 0.810 g/cm³ |

Data Presentation: Solubility of this compound

The quantitative solubility of this compound in water is limited due to its hydrophobic alkyl chain, though the polar aldehyde group contributes to some degree of solubility. In contrast, it is expected to be highly soluble or miscible with a range of organic solvents.

| Solvent | Temperature (°C) | Solubility (g/L) | Data Type |

| Water | 25 | 3.93 | Estimated |

| Ethanol | Not Specified | Soluble | Qualitative |

| Methanol | Not Specified | Soluble (Expected) | Qualitative |

| Acetone | Not Specified | Miscible (Expected) | Qualitative |

| Diethyl Ether | Not Specified | Miscible | Qualitative |

| Hexane | Not Specified | Soluble (Expected) | Qualitative |

Experimental Protocols

A precise determination of solubility requires a robust experimental protocol. The following methodologies are based on established guidelines, such as the OECD Guideline 105 for water solubility, and standard laboratory practices for determining solubility in organic solvents.

Principle of Solubility Determination

The fundamental principle involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. After allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: Deionized water, Ethanol (anhydrous), Methanol (anhydrous), Acetone (anhydrous), Diethyl ether (anhydrous), Hexane (anhydrous)

-

Equipment:

-

Analytical balance

-

Constant temperature water bath or incubator

-

Vials with screw caps and PTFE septa

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle.

-

To further separate the liquid and undissolved phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining suspended microdroplets of the undissolved aldehyde.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

HPLC Method:

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and water.

-

Column: A C18 reverse-phase column.

-

Detection: UV detector set at an appropriate wavelength for the aldehyde carbonyl group (e.g., 210 nm).

-

-

GC Method:

-

Column: A suitable capillary column (e.g., DB-5).

-

Injector and Detector Temperatures: Optimized for the volatility of this compound.

-

Detection: Flame Ionization Detector (FID).

-

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

-

Inject the prepared sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Signaling Pathways and Logical Relationships

The solubility of a compound like this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationship between the molecular features of this compound and its solubility characteristics.

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and common organic solvents. While quantitative data in organic solvents is sparse, the provided experimental protocols offer a robust framework for researchers to determine these values with high accuracy. The understanding and application of these solubility characteristics are essential for the effective use of this compound in research and industrial settings.

References

Spectroscopic Profile of 3-Methylpentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpentanal (C₆H₁₂O), a branched-chain aldehyde. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and use in research and development.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This allows for a clear and concise reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary from experimental values.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~9.75 | Triplet (t) | 1H | ~1.9 | H1 (Aldehyde) |

| ~2.39 | Multiplet (m) | 1H | - | H2a |

| ~2.17 | Multiplet (m) | 1H | - | H2b |

| ~1.95 | Multiplet (m) | 1H | - | H3 |

| ~1.40 | Multiplet (m) | 2H | - | H4 |

| ~0.93 | Triplet (t) | 3H | ~7.4 | H5 |

| ~0.91 | Doublet (d) | 3H | ~6.9 | H6 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary from experimental values.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~203.0 | C1 (Carbonyl) |

| ~51.1 | C2 |

| ~34.2 | C3 |

| ~25.4 | C4 |

| ~19.0 | C6 |

| ~11.5 | C5 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

Source: NIST Gas Phase Spectrum.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (alkane) |

| ~2875 | Strong | C-H stretch (alkane) |

| ~2715 | Medium | C-H stretch (aldehyde) |

| ~1735 | Strong | C=O stretch (aldehyde) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

Table 4: Mass Spectrometry (MS) Data for this compound

Source: NIST, Electron Ionization (EI).[2]

| m/z | Relative Intensity (%) | Assignment |

| 100 | 5 | [M]⁺ (Molecular Ion) |

| 71 | 35 | [M - CHO]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | 55 | [C₃H₇]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

| 29 | 70 | [C₂H₅]⁺ or [CHO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard pulse-acquire sequence is used.

-

Parameters such as spectral width, acquisition time, and relaxation delay are optimized.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and fragment ions.[3]

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural characterization of an organic compound like this compound.

Caption: Workflow for the structural elucidation of this compound.

References

3-Methylpentanal as a Volatile Organic Compound (VOC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpentanal, a branched-chain aliphatic aldehyde, is a volatile organic compound (VOC) with relevance in various scientific and industrial fields. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, natural and anthropogenic sources, atmospheric chemistry, toxicological profile, and biological effects. Detailed experimental protocols for its analysis and the evaluation of its toxicity are presented. Furthermore, this guide illustrates a proposed signaling pathway for aldehyde-induced cellular stress and outlines a typical experimental workflow for the analysis of volatile compounds in food matrices. All quantitative data is summarized in structured tables for ease of comparison.

Introduction

This compound (C₆H₁₂O) is an aldehyde characterized by a five-carbon chain with a methyl group at the third position[1]. As a volatile organic compound, it contributes to the chemical composition of both indoor and outdoor environments. Its distinct odor profile makes it a component of some natural and synthetic fragrances[1]. In the pharmaceutical and chemical industries, this compound serves as an intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and specialty chemicals. This guide aims to consolidate the current scientific knowledge on this compound to support research, development, and safety assessment activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate, transport, and potential for human exposure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [2] |

| CAS Number | 15877-57-3 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Pleasant, fruity, malty, or cocoa-like | [3][4] |

| Boiling Point | 117.63 - 121 °C | [2] |

| Melting Point | -72.5 °C (estimate) | [2] |

| Density | 0.8079 g/cm³ (estimate) | [2] |

| Vapor Pressure | 13.6 mmHg at 25°C | [2] |

| Flash Point | 17.8 °C | [2] |

| Water Solubility | Limited/Moderate | [1][3] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.621 | |

| Refractive Index | 1.4085 (estimate) | [2] |

Sources and Environmental Fate

Natural and Anthropogenic Sources

This compound occurs naturally in a variety of foods and beverages as a result of the degradation of leucine during fermentation[4]. It has been identified in boiled beef, wheat bread, chicory root oil, snake fruit, tobacco, and vanilla beans.

Anthropogenic sources of this compound are linked to its use as an intermediate in the chemical and pharmaceutical industries for the synthesis of drugs, fragrances, and specialty chemicals. It is also used as a flavor additive in food and beverages and as an ingredient in cosmetics[2]. Additionally, like other volatile organic compounds, it may be present in vehicle emissions.

Atmospheric Chemistry and Fate

As a VOC, this compound is expected to exist primarily in the vapor phase in the ambient atmosphere. Its atmospheric fate is governed by several processes:

-

Photolysis: Aliphatic aldehydes can undergo photolysis, breaking down upon absorption of ultraviolet radiation.

-

Reaction with Hydroxyl Radicals (•OH): This is a major degradation pathway for many VOCs in the troposphere. The reaction of aldehydes with •OH radicals typically involves H-atom abstraction from the C-H bonds.

-

Reaction with Nitrate Radicals (NO₃•): This can be a significant removal process during nighttime.

-

Reaction with Ozone (O₃): The reaction of aldehydes with ozone is generally slow and of minor importance in the atmosphere.

The atmospheric lifetime of this compound will depend on the concentration of these reactive species and meteorological conditions.

Biological Effects and Toxicology

The toxicological profile of this compound is not extensively documented. However, based on information for similar aliphatic aldehydes and general chemical principles, the following effects can be anticipated.

Acute Toxicity

-

Inhalation: May cause respiratory irritation[2].

-

Dermal: May cause skin irritation[2].

-

Ocular: May cause eye irritation[2].

-

Oral: Specific oral toxicity data for this compound is limited.

For the structurally similar compound 3-methylpentane , inhalation exposure in humans can lead to central nervous system effects such as irritation, headache, drowsiness, and dizziness. The liquid form can cause eye, skin, and respiratory irritation[5]. A subacute inhalation study in rats exposed to 3-methylpentane for 28 days determined a No Observable Adverse Effect Level (NOAEL) of over 4,540 ppm[4].

Genotoxicity and Carcinogenicity

There is currently a lack of specific data on the genotoxicity and carcinogenicity of this compound.

Proposed Cellular Signaling Pathways of Aldehyde Toxicity

Aliphatic aldehydes are known to exert cellular toxicity through various mechanisms, primarily related to oxidative stress and inflammation. While specific pathways for this compound have not been elucidated, a plausible mechanism based on the known effects of other reactive aldehydes is proposed in the diagram below. Aldehydes can lead to the generation of reactive oxygen species (ROS), which in turn can activate stress-related signaling cascades such as the NF-κB pathway, leading to an inflammatory response.

Caption: Proposed signaling pathway of aldehyde-induced inflammation.

Experimental Protocols

Analysis of this compound in Air Samples

Standardized methods from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) for the analysis of aliphatic aldehydes in air can be adapted for this compound. A general workflow based on NIOSH Method 2018 is outlined below[6][7][8].

Objective: To determine the concentration of this compound in a workplace air sample.

Principle: Air is drawn through a sorbent tube containing silica gel coated with 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable dinitrophenylhydrazone derivatives. These derivatives are then desorbed and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

Sorbent tubes: Silica gel coated with acidified 2,4-DNPH.

-

Personal sampling pump.

-

HPLC system with a UV detector.

-

Acetonitrile (HPLC grade).

-

This compound-DNPH derivative standard.

Procedure:

-

Sampling:

-

Calibrate a personal sampling pump to a flow rate between 0.1 and 1.5 L/min.

-

Attach the sorbent tube to the pump and collect an air sample (e.g., 15 L).

-

After sampling, cap the tubes and store them in a cool, dark place.

-

-

Sample Preparation:

-

Break open the sorbent tube and transfer the silica gel to a vial.

-

Add a known volume of acetonitrile to desorb the DNPH derivatives.

-

Agitate the vial to ensure complete desorption.

-

-

Analysis:

-

Inject an aliquot of the sample extract into the HPLC.

-

Separate the components using a C18 column and a mobile phase of acetonitrile and water.

-

Detect the this compound-DNPH derivative using a UV detector at 360 nm.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of the this compound-DNPH derivative.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: Experimental workflow for air analysis of this compound.

Analysis of this compound in Food Samples by HS-SPME-GC-MS

Objective: To identify and quantify this compound in a solid or liquid food matrix.

Principle: Headspace Solid-Phase Microextraction (HS-SPME) is used to extract volatile compounds from the headspace of a sample. The extracted analytes are then thermally desorbed into a Gas Chromatograph (GC) for separation and identified and quantified by a Mass Spectrometer (MS). Derivatization is often employed to enhance the sensitivity and selectivity for aldehydes.

Materials:

-

SPME fiber (e.g., Carboxen/PDMS).

-

GC-MS system.

-

Headspace vials.

-

Derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA).

-

Internal standard (e.g., deuterated this compound).

Procedure:

-

Sample Preparation:

-

Homogenize a known amount of the food sample and place it in a headspace vial.

-

Add the internal standard and the derivatizing agent.

-

Seal the vial.

-

-

Extraction:

-

Incubate the vial at a specific temperature to allow the volatile compounds to partition into the headspace and react with the derivatizing agent.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

-

Analysis:

-

Retract the fiber and insert it into the hot GC inlet for thermal desorption.

-

Separate the analytes on a suitable GC column (e.g., DB-5ms).

-

Detect and identify the this compound derivative based on its mass spectrum and retention time.

-

-

Quantification:

-

Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Toxicological Testing

Standardized OECD guidelines are available for assessing the toxicity of chemicals. While specific studies on this compound may be limited, the following protocols would be applicable.

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to animals in a stepwise procedure to determine the LD50 value.

-

Acute Inhalation Toxicity (OECD 403): This guideline describes a method for assessing the toxicity of a substance upon inhalation over a short period.

-

Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance when applied to the skin.

-

Skin Irritation/Corrosion (OECD 404): This method assesses the potential of a substance to cause skin irritation or corrosion.

-

Eye Irritation/Corrosion (OECD 405): This guideline is used to determine the potential of a substance to cause eye irritation or corrosion[9][10].

Conclusion

This compound is a volatile organic compound with diverse applications and sources. While its physicochemical properties are relatively well-characterized, there is a notable lack of comprehensive toxicological data specific to this compound. The general toxicity profile of aliphatic aldehydes suggests that this compound may pose risks of irritation and could be involved in cellular oxidative stress and inflammatory responses. Further research is warranted to fully elucidate its toxicological profile, including acute and chronic toxicity, genotoxicity, and carcinogenicity. Standardized analytical methods are available for its detection and quantification in various matrices, which are crucial for exposure assessment and risk management. The information compiled in this guide serves as a valuable resource for professionals in research, drug development, and occupational health and safety.

References

- 1. aksci.com [aksci.com]

- 2. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subacute Inhalation Toxicity of 3-Methylpentane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]

- 6. Page:NIOSH Manual of Analytical Methods - 2018.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 7. cdc.gov [cdc.gov]

- 8. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Subacute Inhalation Toxicity of 3-Methylpentane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylpentan-1-ol by Reduction of 3-Methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical and fragrance industries. This document provides detailed application notes and experimental protocols for the synthesis of 3-methylpentan-1-ol from 3-methylpentanal via chemical reduction. The primary reducing agents discussed are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), both of which are effective for this transformation. These notes are intended to guide researchers in selecting the appropriate methodology and executing the synthesis efficiently and safely.

Reaction Scheme

The overall chemical transformation is the reduction of the aldehyde functional group in this compound to a primary alcohol, yielding 3-methylpentan-1-ol.

Caption: General reaction scheme for the reduction of this compound.

Comparative Data of Reducing Agents

The choice of reducing agent is critical and depends on factors such as reactivity, selectivity, safety, and cost. Below is a summary of the properties of sodium borohydride and lithium aluminum hydride for the reduction of this compound.

| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reactivity | Milder, more selective for aldehydes and ketones.[1] | Stronger, less selective; reduces a wider range of functional groups.[2][3] |

| Solvents | Protic solvents (e.g., methanol, ethanol, water).[4] | Aprotic anhydrous solvents (e.g., diethyl ether, THF).[2] |

| Safety | Relatively safe to handle. | Highly reactive with water and protic solvents, potentially pyrophoric.[5] |

| Work-up | Typically simpler, often involving an aqueous acid quench.[3][4] | Requires careful quenching with a specific sequence of reagents.[6][7] |

| Typical Yield | Good to excellent (typically 85-95% for simple aldehydes). | Excellent (typically >90% for simple aldehydes). |

| Purity | Generally high, purification by distillation is common. | High, but requires careful work-up to remove aluminum salts. |

Experimental Protocols

Two detailed protocols are provided below, one for each reducing agent.

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol is generally preferred for its safety and ease of use.

Materials:

-

This compound

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Caption: Experimental workflow for NaBH₄ reduction.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.10 mol) of this compound in 100 mL of methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 15-20 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C and slowly add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude 3-methylpentan-1-ol can be purified by fractional distillation if necessary.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for achieving very high yields but requires stringent anhydrous conditions and careful handling of the reagent.

Materials:

-

This compound

-